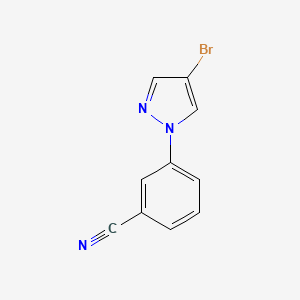

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

Übersicht

Beschreibung

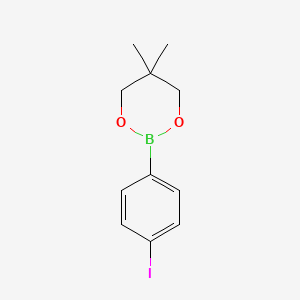

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6BrN3. It features a pyrazole ring substituted with a bromine atom and a benzonitrile group.

Wirkmechanismus

Target of Action

The primary target of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.

Mode of Action

This compound acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolism of alcohols, leading to changes in the biochemical environment of the liver.

Biochemical Pathways

The inhibition of liver alcohol dehydrogenase affects the alcohol metabolism pathway . This can lead to an accumulation of alcohols in the liver, potentially causing hepatotoxicity. The exact downstream effects can vary depending on the specific types and quantities of alcohols present.

Pharmacokinetics

Given its molecular weight of248.08 , it is likely to have good bioavailability

Result of Action

The inhibition of liver alcohol dehydrogenase by this compound can lead to changes in liver function . This can potentially result in hepatotoxicity if large amounts of alcohols are present. The exact molecular and cellular effects can vary depending on the individual’s alcohol consumption and liver health.

Biochemische Analyse

Biochemical Properties

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts, which can enhance cholinergic signaling . Additionally, this compound has been shown to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase results in increased acetylcholine levels, which can enhance synaptic transmission and improve cognitive function . In other cell types, such as hepatocytes, the compound has been observed to influence gene expression and cellular metabolism. It can upregulate the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to metabolize and eliminate harmful substances .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the bromine atom, which forms a halogen bond with the enzyme’s active site residues . Additionally, the compound can interact with receptor proteins, altering their conformation and modulating their activity. These interactions can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function. For example, cells may upregulate the expression of detoxification enzymes in response to sustained exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance cognitive function and improve memory in rodents by increasing acetylcholine levels in the brain . At higher doses, the compound can exhibit toxic effects, such as hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert the compound into more water-soluble metabolites that can be excreted in the urine . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle . This modulation can lead to changes in metabolite levels and energy production within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as the endoplasmic reticulum and mitochondria . Additionally, the compound can interact with transport proteins, which facilitate its movement across cellular membranes and into specific organelles .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . Post-translational modifications, such as phosphorylation, can influence the compound’s localization by altering its affinity for specific cellular compartments . These modifications can also affect the compound’s activity and stability within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-bromo-1H-pyrazole with benzonitrile derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromo-1H-pyrazole is reacted with a boronic acid derivative of benzonitrile under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

Substitution Products: Various substituted pyrazole derivatives.

Oxidation Products: Oxidized forms of the pyrazole ring.

Reduction Products: Reduced pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Bromo-1H-pyrazol-1-yl)methylbenzonitrile

- 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)benzonitrile

- 4-(1H-Pyrazol-3-yl)benzonitrile

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

IUPAC Name |

3-(4-bromopyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-2-8(4-10)5-12/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOGJTKLBOEUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)

![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)

![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)